molecular formula C15H22N4O2 B7643894 5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide

5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide

Cat. No. B7643894
M. Wt: 290.36 g/mol
InChI Key: UXXIBOVVUFQKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential in scientific research. It is a pyridine derivative that has shown promise in various areas of research, including neuroscience, cancer research, and drug discovery. In

Mechanism of Action

5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide is believed to exert its effects through the inhibition of certain ion channels in the brain, specifically the voltage-gated sodium channels and the transient receptor potential (TRP) channels. By inhibiting these channels, this compound can reduce the activity of neurons and decrease the transmission of pain signals, making it a potential therapeutic agent for chronic pain and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of ion channels, the reduction of neuronal activity, and the inhibition of cancer cell growth. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide in lab experiments is its specificity for certain ion channels, allowing for targeted inhibition of neuronal activity. Additionally, this compound has low toxicity and good bioavailability, making it a safe and effective research tool. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are a number of potential future directions for research on 5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research. Finally, there is potential for the synthesis of novel derivatives of this compound with improved specificity and efficacy for ion channel inhibition.

Synthesis Methods

The synthesis of 5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide involves the reaction of 2-chloronicotinic acid with cyclopentyl isocyanate and N,N-dimethylamine. The resulting compound is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide has been studied for its potential in various areas of scientific research. One area of interest is neuroscience, where this compound has been shown to inhibit the activity of certain ion channels in the brain, leading to potential therapeutic applications for neurological disorders such as epilepsy and chronic pain. This compound has also been studied for its potential in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-19(2)14(20)13-8-7-11(9-16-13)10-17-15(21)18-12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXIBOVVUFQKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=C1)CNC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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